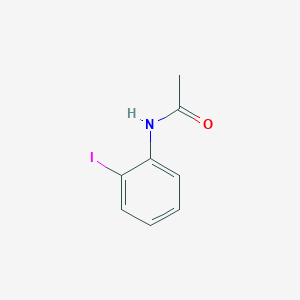

N-(2-Iodophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJOKHQYEDXBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173251 | |

| Record name | Acetamide, N-(2-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19591-17-4 | |

| Record name | N-(2-Iodophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19591-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-iodophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19591-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2-Iodophenyl)acetamide

This guide provides a comprehensive technical overview for the synthesis of N-(2-Iodophenyl)acetamide, a valuable intermediate in various fields of chemical research.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and equip the user with the knowledge to execute the synthesis safely and effectively.

Strategic Overview: The Logic of N-Acetylation

The most direct and widely adopted strategy for synthesizing this compound is the N-acetylation of 2-iodoaniline. This reaction falls under the classic category of nucleophilic acyl substitution.

Why this pathway?

-

High Efficacy: The amino group (-NH₂) on the 2-iodoaniline is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an acetylating agent. This inherent reactivity leads to high conversion rates and good yields.

-

Commercially Available Precursors: The starting material, 2-iodoaniline, and the common acetylating agent, acetic anhydride, are readily available from commercial suppliers.[3]

-

Robust and Scalable: The reaction is generally robust, tolerant of various conditions, and has been proven to be scalable, making it suitable for both small-scale research and larger-scale production needs.[4]

The core transformation involves forming a new amide bond between the nitrogen of the aniline and the acetyl group.

The Reaction Mechanism: A Stepwise Electronic Perspective

Understanding the mechanism is paramount for troubleshooting and optimization. The acetylation of 2-iodoaniline with acetic anhydride proceeds via a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-iodoaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C-O bond of the acetyl group breaks, expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by a weak base such as the acetate ion generated in the previous step or an added base like sodium acetate. This regenerates a neutral nitrogen atom and yields the final this compound product along with acetic acid as a byproduct.

The use of a base like sodium acetate is a key experimental choice. It serves to neutralize the acidic byproduct (acetic acid), preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[5]

Caption: Mechanism of N-acetylation of 2-iodoaniline.

Validated Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for aniline acetylation.[5] It incorporates best practices for yield, purity, and safety.

Reagent and Materials Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Key Properties |

| 2-Iodoaniline | 219.04 | 2.19 g | 10.0 | Light-sensitive solid, toxic.[6] |

| Acetic Anhydride | 102.09 | 1.1 mL (1.2 g) | 11.8 | Corrosive, lachrymator, reacts with water.[7][8] |

| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent, corrosive. |

| Deionized Water | 18.02 | ~200 mL | - | Used for precipitation and washing. |

| Ethanol | 46.07 | As needed | - | Recrystallization solvent. |

Step-by-Step Synthesis Workflow

1. Reagent Preparation & Dissolution:

- In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.19 g (10.0 mmol) of 2-iodoaniline.

- Add 20 mL of glacial acetic acid to the flask. Stir the mixture until the 2-iodoaniline is fully dissolved. Expertise Note: Using glacial acetic acid as the solvent ensures a homogeneous reaction medium and helps to activate the acetic anhydride.

2. Acetylation Reaction:

- Place the flask in an ice-water bath and allow the solution to cool to approximately 0-5 °C.

- Slowly add 1.1 mL (11.8 mmol) of acetic anhydride to the cooled solution dropwise using a syringe or dropping funnel over 5-10 minutes. Maintain vigorous stirring. Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.

3. Product Precipitation (Work-up):

- Pour the reaction mixture slowly into a beaker containing ~150 mL of ice-cold deionized water while stirring.

- A precipitate of crude this compound should form immediately.[9] Trustworthiness Check: The product is insoluble in water, while the acetic acid solvent and excess anhydride are soluble, providing an effective initial separation.

- Continue stirring the slurry in the ice water for about 15 minutes to maximize precipitation.

4. Isolation and Washing:

- Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash the collected solid with two portions of cold deionized water (25 mL each) to remove any residual acetic acid and other water-soluble impurities.

- Press the solid as dry as possible on the filter paper.

5. Purification by Recrystallization:

- Transfer the crude solid to a clean Erlenmeyer flask.

- Add a minimal amount of hot ethanol to dissolve the solid completely. Technique Insight: Using the minimum amount of hot solvent is key to maximizing the yield upon cooling.

- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

- Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly in a vacuum oven or desiccator.[10]

6. Characterization:

- Determine the melting point of the dried crystals and compare it to the literature value (110-113 °C).

- Assess purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

Visualized Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Authoritative Safety Protocols: A Self-Validating System

Adherence to strict safety protocols is non-negotiable. The reagents used in this synthesis present moderate to severe hazards.

-

2-Iodoaniline: This compound is harmful if swallowed, inhaled, or in contact with skin.[6] It causes skin and serious eye irritation. All handling should be performed in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[6][12]

-

Acetic Anhydride: This reagent is corrosive and flammable.[8] It causes severe skin burns and eye damage and is harmful if inhaled.[7] It reacts violently with water; therefore, all glassware must be dry, and it should be handled with extreme care, always within a fume hood.[7] Wear acid-resistant gloves and clothing.[13]

-

Glacial Acetic Acid: A corrosive liquid that can cause severe skin and eye burns. Handle with the same level of care as acetic anhydride.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.

-

Spills: Neutralize spills of acidic reagents with a suitable agent like sodium bicarbonate before cleaning up. Absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[8]

By implementing these measures, the experimental protocol becomes a self-validating system where risks are proactively managed, ensuring the well-being of the researcher.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the iodination of free-anilines using the.... Retrieved from [Link]

-

Novachem. (2024, February 14). 2-Iodoaniline Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PubMed Central. Retrieved from [Link]

-

ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Acetamide, N-(2-iodophenyl)-. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

Bangladesh University of Engineering and Technology. (n.d.). Synthesis of substituted 2 - IODOANILINE and 2 - IODOACETANILIDE. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

Sources

- 1. This compound [chemicalbook.com]

- 2. Synthesis of substituted 2 - IODOANILINE and 2 - IODOACETANILIDE [lib.buet.ac.bd:8080]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.ca [fishersci.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 11. Acetamide, N-(2-iodophenyl)- | SIELC Technologies [sielc.com]

- 12. dl.novachem.com.au [dl.novachem.com.au]

- 13. nj.gov [nj.gov]

N-(2-Iodophenyl)acetamide chemical properties

A Privileged Scaffold for Palladium-Catalyzed Heterocycle Synthesis

Executive Summary

N-(2-Iodophenyl)acetamide (CAS: 19591-17-4), often referred to as 2'-iodoacetanilide, is a critical aryl iodide building block in modern organic synthesis.[1][2] Distinguished by the presence of a weak C–I bond (~65 kcal/mol) positioned ortho to a directing acetamido group, this compound serves as a "privileged scaffold" for constructing complex nitrogen heterocycles.

For drug development professionals, this molecule offers two distinct reactivity profiles:

-

High-Reactivity Electrophile: The iodide facilitates oxidative addition to Pd(0) under mild conditions, enabling Heck, Suzuki, and Buchwald-Hartwig couplings.

-

Directing Group Auxilliary: The acetamide moiety acts as a weak coordinating group (WCG), enabling site-selective C–H activation at the ortho position via Concerted Metallation-Deprotonation (CMD) mechanisms.

Part 1: Physiochemical & Spectral Data[3]

The following data provides a validated baseline for compound identification and purity assessment.

Table 1: Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2'-Iodoacetanilide; o-Iodoacetanilide |

| CAS Registry Number | 19591-17-4 |

| Molecular Formula | C₈H₈INO |

| Molecular Weight | 261.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 106 – 108 °C |

| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Insoluble in H₂O |

| Stability | Light-sensitive (store in amber vials); Stable under inert atmosphere |

Table 2: Spectroscopic Signature (CDCl₃)

Data sourced from high-field NMR analysis (400 MHz).

| Nucleus | Chemical Shift ( | Multiplicity & Assignment |

| ¹H NMR | 8.18 | d, J = 7.8 Hz (1H, Aromatic H-3) |

| 7.77 | d, J = 7.5 Hz (1H, Aromatic H-6) | |

| 7.43 | br s (1H, N-H) | |

| 7.33 | td, J = 7.8, 1.3 Hz (1H, Aromatic H-5) | |

| 6.84 | t, J = 7.5 Hz (1H, Aromatic H-4) | |

| 2.23 | s (3H, Acetyl -CH₃) | |

| ¹³C NMR | 168.3 | C=O (Carbonyl) |

| 138.9, 138.4 | Aromatic C-N / C-H | |

| 129.4, 126.1, 122.3 | Aromatic C-H | |

| 90.1 | C-I (Iodine-bearing carbon) | |

| 24.9 | Methyl (-CH₃) |

Part 2: Synthetic Access (Protocol)

While commercially available, in-house preparation is often required to ensure fresh, iodide-stable material. The following protocol utilizes a standard Schotten-Baumann type acylation, optimized for yield and purity.

Reaction Workflow

The synthesis proceeds via the nucleophilic attack of 2-iodoaniline on acetic anhydride.

Figure 1: Synthetic pathway for the acetylation of 2-iodoaniline.

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask, dissolve 2-iodoaniline (10.0 mmol, 2.19 g) in Glacial Acetic Acid (10 mL).

-

Note: Acetic acid acts as both solvent and catalyst.

-

-

Addition: Add Acetic Anhydride (12.0 mmol, 1.1 mL) dropwise at room temperature.

-

Caution: The reaction is slightly exothermic.

-

-

Heating: Stir the mixture at 60 °C for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate immediately.

-

Purification: Filter the white solid and wash copiously with cold water to remove residual acid. Recrystallize from Ethanol/Water if necessary to remove trace iodine color.

-

Drying: Dry under high vacuum to yield white needles (Typical Yield: 85-92%).

Part 3: Core Reactivity & Applications

The Aryl Iodide Advantage

The C–I bond in this compound is significantly weaker (~65 kcal/mol) than the corresponding bromide (~81 kcal/mol) or chloride (~96 kcal/mol). This allows for Oxidative Addition to Pd(0) species at room temperature or with mild heating, avoiding the harsh conditions that typically degrade sensitive functional groups.

Primary Application: Pd-Catalyzed C–H Activation

A major area of research involves using the acetamide group as a Directing Group (DG) . The carbonyl oxygen coordinates to Palladium, positioning the metal to activate the ortho C–H bond (the position other than the iodine, or used after the iodine is substituted).

However, the most distinct mechanism involves the Concerted Metallation-Deprotonation (CMD) pathway, often used to functionalize the ring.

Figure 2: The catalytic cycle for Pd-catalyzed functionalization, highlighting the oxidative addition and CMD steps.

Precursor for Intramolecular Heck Cyclizations

One of the most valuable applications of this compound is as a stable precursor for Oxindole synthesis.

-

Workflow: The amide nitrogen is alkylated (e.g., with allyl bromide) using a base like NaH.

-

Cyclization: The resulting N-allyl-N-(2-iodophenyl)acetamide undergoes an intramolecular Heck reaction to close the ring, forming 1-allyl-3-methyloxindole.

-

Significance: This provides rapid access to the spiro-oxindole core found in alkaloids like Gelsemine.

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Acute Toxicity: Harmful if swallowed (Oral LD50 data for analogues suggests caution).

-

Storage: The C–I bond is photolabile. Long-term exposure to light causes liberation of Iodine (

), turning the white solid yellow/brown. Store in amber glass under Nitrogen. -

Incompatibility: Strong oxidizing agents.

References

-

Synthesis & Characterization

-

Beilstein J. Org.[3] Chem. 2014 , 10, 2689–2696.

- Provides specific NMR spectral data (1H and 13C) for this compound.

-

-

Mechanistic Insight (C-H Activation)

-

General Reactivity (Heck Reaction)

-

Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chem. Rev. 2003 , 103, 2945–2964.

- Authoritative review on using aryl iodide precursors for oxindole synthesis.

-

-

Physical Properties

-

TCI Chemicals Product Specification: this compound (I1162).

- Source for melting point and solubility specific

-

Sources

An In-Depth Technical Guide to N-(2-Iodophenyl)acetamide: Synthesis, Properties, and Applications in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

N-(2-Iodophenyl)acetamide, registered under CAS Number 19591-17-4 , is an aromatic organic compound that has emerged as a pivotal building block in modern synthetic and medicinal chemistry.[1] Structurally, it consists of an acetamide group attached to an aniline ring, which is substituted with an iodine atom at the ortho position. This unique arrangement of functional groups—a nucleophilic amide, a bulky yet reactive iodine atom, and an aromatic scaffold—renders it a highly versatile intermediate for constructing complex molecular architectures.

While seemingly a simple molecule, the strategic placement of the iodo group makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions.[2] Its reactivity has been harnessed by researchers to forge new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its cutting-edge applications, particularly in the realm of targeted protein degradation and the development of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. This compound is typically an off-white to light yellow crystalline solid at room temperature and is known to be air-sensitive.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19591-17-4 | [1] |

| Molecular Formula | C₈H₈INO | |

| Molecular Weight | 261.06 g/mol | |

| Appearance | White to light yellow/orange powder/crystal | [3] |

| Melting Point | 104.0 to 108.0 °C | [3] |

| Purity (GC) | >98.0% | [3] |

| Storage | Room temperature, in a dark, dry place under inert gas | [3] |

| Synonyms | 2'-Iodoacetanilide, o-Iodoacetanilide | [1] |

Safety and Handling

As a research chemical, this compound requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as Acute Toxicity, Oral (Category 4).

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acylation of its corresponding aniline precursor, 2-iodoaniline. This reaction involves the treatment of 2-iodoaniline with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst to facilitate the reaction.

The underlying principle of this synthesis is the nucleophilic attack of the amino group of 2-iodoaniline on the electrophilic carbonyl carbon of the acetylating agent. The lone pair of electrons on the nitrogen atom initiates the reaction, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and a leaving group (e.g., acetate or chloride).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Acetylation of 2-Iodoaniline

The following protocol is a representative procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane (DCM).

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-iodoaniline) is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water to remove any residual acid and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Applications in Research and Drug Development

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which is susceptible to oxidative addition by transition metal catalysts, most notably palladium. This reactivity makes it a valuable partner in a variety of cross-coupling reactions.

Precursor in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, allowing for the modular construction of complex molecules from simpler precursors.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form a new C(sp²)-C(sp²) bond, leading to biaryl or styrenyl derivatives.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)-C(sp) bond, a key transformation for accessing substituted alkynes.[4]

The acetamide group in these reactions plays a crucial role. It is a moderately deactivating, ortho-, para-directing group that can influence the electronic properties of the molecule and may also serve as a coordinating group for the metal catalyst, thereby influencing the regioselectivity and efficiency of the coupling reaction.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Representative Sonogashira Coupling

The following is an example protocol illustrating the use of this compound in a Sonogashira cross-coupling reaction.[4]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the terminal alkyne (1.1 eq.), copper(I) iodide (CuI, 0.05 eq.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 eq.).

-

Solvent and Base Addition: Add a degassed solvent, such as diethyl ether or THF, followed by a degassed amine base, such as diethylamine (5.0 eq.).

-

Reaction Execution: Stir the resulting mixture at room temperature for the required duration (typically 2-24 hours), monitoring the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.

Building Block for Cereblon (CRBN) Ligands and PROTACs

A significant and highly impactful application of this compound and its derivatives is in the synthesis of ligands for the E3 ubiquitin ligase Cereblon (CRBN).[5] CRBN is a key component of the CRL4-CRBN E3 ligase complex, which is recruited by immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.

In the field of drug discovery, PROteolysis-TArgeting Chimeras (PROTACs) are revolutionary molecules designed to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule with two key domains: one that binds to a target protein of interest (POI) and another that binds to an E3 ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a valuable precursor for creating the "warhead" that binds to CRBN. The iodo-substituent allows for the strategic introduction of linkers through cross-coupling reactions, which are then connected to a ligand for the target protein, thus completing the PROTAC structure. The development of novel, potent, and selective CRBN ligands is a major focus in the quest for more effective and safer targeted protein degraders.[5]

Conclusion

This compound (CAS 19591-17-4) is far more than a simple chemical intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex organic molecules. For researchers in drug discovery, its role as a key building block for Cereblon E3 ligase ligands places it at the forefront of innovative therapeutic strategies like targeted protein degradation. A comprehensive understanding of its synthesis, properties, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in advancing chemical and biomedical research.

References

-

Organic Syntheses. (n.d.). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Org. Synth. 2006, 83, 103. Retrieved January 31, 2026, from [Link]

-

Journal of Medicinal Chemistry. (2019). Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach of Inverse Virtual Screening, Bioinformatics, and Omics for Target Deconvolution. Retrieved January 31, 2026, from [Link]

-

ACS Omega. (2017). Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives. Retrieved January 31, 2026, from [Link]

-

The Journal of Organic Chemistry. (2019). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. Retrieved January 31, 2026, from [Link]

-

Molecules. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved January 31, 2026, from [Link]

-

Preprints.org. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved January 31, 2026, from [Link]

-

European Journal of Medicinal Chemistry. (2005). Synthesis, Stereochemistry and Biological Activity of Some Novel Long Alkyl Chain Substituted Thiazolidin-4-ones and Thiazan-4-one from 10-Undecenoic Acid Hydrazide. Retrieved January 31, 2026, from [Link]

-

RSC Publishing. (2018). Total synthesis of kealiiquinone: the regio-controlled strategy for accessing its 1-methyl-4-arylbenzimidazolone core. Retrieved January 31, 2026, from [Link]

-

Universidade de Lisboa. (n.d.). Thesis/Dissertation. Retrieved January 31, 2026, from [Link]

-

RTU E-books. (n.d.). Synthesis of bacterial two-component system inhibitors. Retrieved January 31, 2026, from [Link]

-

Radboud Repository. (n.d.). Synthesis of Multi-Functional Building Blocks from Acetylene-Containing α-Amino Acids. Retrieved January 31, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Double C-S Bonds Formation via Different Paths: Synthesis of Benzothiazoles from N-Benzyl-2-iodoaniline and Potassium Sulfide [organic-chemistry.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. This compound [chemicalbook.com]

Comprehensive Technical Guide: N-(2-Iodophenyl)acetamide

Executive Summary & Physicochemical Profile[1]

N-(2-Iodophenyl)acetamide (CAS: 19591-17-4), also known as 2'-iodoacetanilide, is a critical halogenated building block in medicinal chemistry. Its strategic value lies in the iodine handle at the ortho position, which serves as a highly reactive site for transition-metal catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) and intramolecular cyclizations.

For drug development professionals, the molecular weight is not merely a physical constant but a validation metric for stoichiometry and mass spectrometry confirmation.

Core Physicochemical Metrics

| Property | Value | Technical Note |

| Molecular Weight (Average) | 261.06 g/mol | Used for stoichiometric calculations. |

| Exact Mass (Monoisotopic) | 260.96508 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Molecular Formula | ||

| Appearance | White to off-white solid | |

| Melting Point | 104–108 °C | Sharp range indicates high purity (>98%).[1] |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water; requires organic co-solvents. |

| Iodine Content | 48.63% | High mass contribution from Iodine (126.90 amu). |

Mass Spectrometry Validation (The "Heavy" Atom Effect)

In HRMS validation, Iodine is unique among halogens because it is monoisotopic (

-

Diagnostic Signal: Look for a single, intense molecular ion peak

at 261.97 . -

Mass Defect: Iodine has a significant mass defect. If your observed mass deviates by >5 ppm, check for de-iodination (a common side reaction in Pd-catalysis), which would shift the mass to ~136.07 (N-phenylacetamide).

Synthesis Protocol: The Acetylation Workflow

To ensure high fidelity in drug discovery campaigns, we recommend a Self-Validating Acetylation Protocol . This method minimizes di-acetylation side products and ensures complete conversion of the 2-iodoaniline precursor.

Reaction Logic

The reaction utilizes acetic anhydride (

Step-by-Step Methodology

Reagents:

-

2-Iodoaniline (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) [Solvent]

-

DMAP (0.05 equiv) [Catalyst - Optional but recommended for speed]

Workflow:

-

Dissolution: Dissolve 2-iodoaniline (e.g., 10 mmol, 2.19 g) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (

). -

Activation: Add

followed by catalytic DMAP. Cool the solution to 0 °C to control exotherm. -

Acylation: Dropwise add Acetic Anhydride over 10 minutes.

-

Propagation: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The amine spot (

) should disappear; the amide product (

-

-

Quench & Workup: Quench with saturated

solution to neutralize excess acid. Extract with DCM ( -

Purification: Wash organic layer with Brine, dry over

, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary to achieve the target MP (106 °C).

Visualizing the Synthesis Pathway

Figure 1: Step-wise acetylation workflow for the synthesis of this compound.

Strategic Utility in Drug Design

The high molecular weight contribution of the Iodine atom is a trade-off for its exceptional reactivity. In drug discovery, this molecule is rarely the final drug; it is a High-Value Scaffold .

The "Orthogonal" Handle

The ortho-iodine allows for divergent synthesis . Once the acetamide group is installed (protecting the nitrogen), the iodine can be displaced to form C-C, C-N, or C-O bonds, or used to close a ring onto the nitrogen.

Key Transformations

-

Intramolecular Heck Reaction: Cyclization to form Oxindoles , a core motif in kinase inhibitors.

-

Ullmann-Type Coupling: Formation of N-aryl acetamides (biaryl amines).

-

Sonogashira Coupling: Introduction of alkynes for fragment-based drug discovery (FBDD).

Mechanism of Action (Palladium Catalysis)

The large atomic radius of Iodine weakens the C-I bond (Bond Dissociation Energy: ~65 kcal/mol), making it significantly more reactive toward Oxidative Addition by Pd(0) than the corresponding bromide or chloride.

Figure 2: The catalytic cycle leveraging the labile C-I bond for scaffold diversification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88874, this compound. Retrieved from [Link]

- Khandazhinskaya, A. L., et al. (2025).Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)amides. Journal of Medicinal Chemistry. [Verified Search Context]

-

Organic Syntheses. General Procedures for the Acetylation of Haloanilines. Org. Synth. Coll. Vol. X. Retrieved from [Link]

Sources

N-(2-Iodophenyl)acetamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-(2-Iodophenyl)acetamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predicts its behavior in a range of common organic solvents, and furnishes a detailed experimental protocol for quantitative solubility determination. By integrating physicochemical properties with an understanding of intermolecular forces, this guide serves as an essential resource for optimizing reaction conditions, purification strategies, and formulation development involving this compound.

Introduction and Physicochemical Profile

This compound (CAS RN: 19591-17-4), also known as 2'-Iodoacetanilide, is an aromatic iodo-amide compound. Its utility in organic synthesis, particularly in the formation of heterocyclic structures and as a precursor in medicinal chemistry, necessitates a thorough understanding of its physical and chemical properties. Among these, solubility is a critical parameter that dictates solvent selection for reactions, crystallization, and analytical characterization.

The solubility of a compound is fundamentally governed by its molecular structure and the nature of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational framework for predicting solubility behavior.[1][2] This guide will dissect the molecular features of this compound to provide a scientifically grounded solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19591-17-4 | [3] |

| Molecular Formula | C₈H₈INO | [3][4] |

| Molecular Weight | 261.06 g/mol | [3][4] |

| Appearance | White to light yellow/orange crystalline powder | [5] |

| Melting Point | 104.0 - 108.0 °C | [5] |

| logP (Octanol/Water) | 2.250 (Calculated) | [3] |

| Water Solubility (log) | -2.82 (Calculated, mol/L) | [3] |

| Storage Conditions | Room temperature, cool, dark, dry, under inert gas | [4] |

Theoretical Principles of Solubility: An Intermolecular Perspective

The solubility of this compound is a direct consequence of the interplay of intermolecular forces between the solute and solvent molecules.[6][7] The energy released upon the formation of solute-solvent interactions must overcome the energy required to break solute-solute and solvent-solvent interactions. The key functional groups within the this compound molecule dictate its capacity for these interactions.

Caption: Key functional moieties of this compound.

-

Hydrogen Bonding: The secondary amide group (-CONH-) is the most significant contributor to the compound's polarity. The nitrogen-bound hydrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.[8][9] This is the primary intermolecular force in the solid state and dictates strong interactions with protic and other hydrogen-bond accepting solvents.[9]

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegativity differences between carbon, nitrogen, oxygen, and iodine. The polar amide linkage and the C-I bond are the main sources of this dipole, allowing for electrostatic interactions with other polar solvent molecules.

-

London Dispersion Forces: These forces, arising from temporary fluctuations in electron density, are present in all molecules. The large, electron-rich phenyl ring and the heavy iodine atom make London dispersion forces a substantial contributor to the overall intermolecular attractions.[10] These forces are crucial for solubility in less polar or nonpolar solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the principles outlined above, a qualitative solubility profile can be predicted. The "like dissolves like" heuristic suggests that solvents capable of similar intermolecular interactions will be most effective.[11]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Key Solvent Interaction | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Hydrogen Bond Acceptor, Dipole-Dipole | Highly Soluble | These solvents are strong hydrogen bond acceptors and are highly polar, effectively solvating both the amide group and the polar C-I bond.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bond Donor & Acceptor, Dipole-Dipole | Soluble | Alcohols can engage in hydrogen bonding as both donors and acceptors, readily interacting with the amide group.[2][8] Solubility may decrease with increasing alkyl chain length of the alcohol. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Hydrogen Bond Acceptor, Dipole-Dipole | Moderately Soluble | Ethers can accept hydrogen bonds from the N-H group but lack donor capabilities. Their moderate polarity allows for some dipole-dipole interactions.[12][13] |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Sparingly to Moderately Soluble | These solvents are weakly polar and cannot hydrogen bond effectively, but they can solvate the molecule through dipole-dipole and dispersion forces.[11] |

| Aromatic | Toluene, Benzene | London Dispersion, π-π Stacking | Sparingly Soluble | Solubility is driven by dispersion forces and potential π-π interactions between the aromatic rings of the solute and solvent. The polar amide group limits solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | London Dispersion | Insoluble / Very Sparingly Soluble | These solvents only interact via weak London dispersion forces, which are insufficient to overcome the strong solute-solute hydrogen bonding and dipole interactions in the crystal lattice.[8] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical testing is essential.[8] The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (>98% purity)

-

Analytical balance (± 0.1 mg)

-

Selection of organic solvents (HPLC grade)

-

Scintillation vials or screw-cap test tubes (e.g., 4 mL)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Workflow for Solubility Measurement

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation. Record the exact mass added.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.[14]

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker or on a rotator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Visual confirmation of undissolved solid at the end of the period is crucial.

-

Phase Separation: After equilibration, separate the solid phase from the saturated solution. Centrifugation at high speed is the preferred method to avoid sample loss associated with filtration.

-

Sample Preparation: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. When handling this compound, the following precautions should be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[5][15]

-

Hazard Profile: this compound is known to cause skin irritation and serious eye irritation.[5] Related iodo-acetamide compounds can be toxic if swallowed and may cause allergic skin or respiratory reactions.[16][17]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[17] Avoid contact with skin and eyes.[17]

-

Storage: The compound is noted to be air-sensitive. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[4]

Conclusion

The solubility of this compound is dictated by its molecular structure, which features a polar amide group capable of strong hydrogen bonding and a large, polarizable iodophenyl moiety. This structure leads to high solubility in polar aprotic solvents like DMSO and DMF, good solubility in polar protic solvents like methanol and ethanol, and limited solubility in nonpolar solvents such as hexane. The provided theoretical framework serves as a robust guide for initial solvent screening, while the detailed experimental protocol offers a validated method for obtaining precise, quantitative solubility data. This knowledge is critical for the effective and efficient use of this compound in research and development.

References

-

Vertex AI Search. N-(4-iodophenyl)acetamide - Solubility of Things. 8

-

Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds. 1

-

Chemistry Steps. Solubility of Organic Compounds.

-

Tokyo Chemical Industry Co., Ltd. This compound | 19591-17-4.

-

Cheméo. Chemical Properties of Acetamide,N-(2-iodophenyl)- (CAS 19591-17-4).

-

Brainly.com. What is the major intermolecular force of acetanilide based on its structure?.

-

Mohamed-Ezzat, A., & Elgemeie, G. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 603–607.

-

University of Toronto. Solubility of Organic Compounds.

-

Master Organic Chemistry. The Four Intermolecular Forces and How They Affect Boiling Points.

-

El Camino College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Chemistry Stack Exchange. What are the intermolecular forces between the following compounds in a mixture?.

-

UBPBio. MATERIAL SAFETY DATA SHEET 2-Iodoacetamide.

-

Google Patents. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers.

-

The Organic Chemistry Tutor. (2016). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions. YouTube.

-

BLD Pharm. 19591-17-4|this compound.

-

PENTA. Acetamide - SAFETY DATA SHEET.

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

LibreTexts Chemistry. Intermolecular Forces.

-

CDH Fine Chemical. IODO ACETAMIDE CAS NO 144-48-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Pharmaffiliates. CAS No : 19591-17-4 | Product Name : this compound.

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides.

-

TCI EUROPE N.V. This compound | 19591-17-4.

-

Google Patents. WO2014207769A1 - Process for the preparation of nepafenac.

Sources

- 1. chem.ws [chem.ws]

- 2. jcbsc.org [jcbsc.org]

- 3. Acetamide,N-(2-iodophenyl)- (CAS 19591-17-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 19591-17-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 19591-17-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Intermolecular Forces [saylordotorg.github.io]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. brainly.com [brainly.com]

- 10. youtube.com [youtube.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. ubpbio.com [ubpbio.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Melting Point of N-(2-Iodophenyl)acetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of N-(2-Iodophenyl)acetamide, a crucial parameter for the identification, purity assessment, and quality control of this compound in research and drug development settings. This document moves beyond a simple statement of the melting point value to explore the underlying scientific principles, experimental best practices, and the factors that can influence this critical physical property.

Introduction: The Significance of a Melting Point

In the realm of organic chemistry and pharmaceutical development, the melting point is a fundamental and highly informative physical constant. For a crystalline solid such as this compound, the temperature at which it transitions from a solid to a liquid phase is a characteristic property. A sharp and well-defined melting point range is a strong indicator of the compound's purity. Conversely, a broad or depressed melting point range typically signifies the presence of impurities. Therefore, the accurate determination of the melting point of this compound is not merely a routine measurement but a critical step in its synthesis, purification, and characterization.

Physicochemical Properties of this compound

This compound, also known as 2'-iodoacetanilide, is an aromatic amide with the chemical formula C₈H₈INO. Its structure consists of an acetamide group attached to an iodinated phenyl ring at the ortho position.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈INO | [1] |

| Molecular Weight | 261.06 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 104.0 - 108.0 °C | [1] |

Experimental Determination of the Melting Point: A Protocol for Accuracy

The accurate determination of the melting point of this compound requires meticulous technique and adherence to established protocols. The following section outlines a detailed, step-by-step methodology designed to yield reliable and reproducible results.

Principle

The melting point of a crystalline solid is the temperature at which the solid and liquid phases are in equilibrium. For pure compounds, this transition occurs over a narrow temperature range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Thermometer (calibrated)

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

-

Loading the Capillary Tube:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.

-

The packed sample should be approximately 2-3 mm in height. A larger sample size can lead to a broader melting range.

-

-

Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point of 104-108 °C.

-

Decrease the heating rate to 1-2 °C per minute as you approach the expected melting point. A slow heating rate is crucial for an accurate determination.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the entire sample has melted and become a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Interpreting the Results

-

Sharp Melting Range (0.5-2 °C): Indicates a high degree of purity.

-

Broad Melting Range (>2 °C): Suggests the presence of impurities.

-

Depressed Melting Point: The observed melting point is lower than the literature value, which is also a sign of impurity.

Factors Influencing the Melting Point of this compound

Several factors can affect the observed melting point of this compound, and understanding these is crucial for accurate analysis.

-

Purity: As previously mentioned, impurities are the most common cause of a depressed and broadened melting point range. These can include starting materials, byproducts from the synthesis, or residual solvents.

-

Polymorphism: Organic molecules can sometimes crystallize in different solid-state forms known as polymorphs. Each polymorph can have a distinct melting point. While specific studies on the polymorphism of this compound are not widely reported, it is a known phenomenon in acetanilide derivatives. Therefore, different crystallization conditions could potentially lead to different polymorphs with varying melting points.

-

Heating Rate: A rapid heating rate can lead to an artificially high and broad melting point range because the thermometer reading may lag behind the actual temperature of the sample.

-

Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in a wider melting range.

Synthesis, Purification, and Characterization

A reliable melting point determination is contingent on the quality of the synthesized and purified compound.

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of 2-iodoaniline with acetic anhydride.

Reaction Scheme:

Experimental Protocol (Illustrative):

-

In a round-bottom flask, dissolve 2-iodoaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified period.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For acetanilide derivatives, ethanol or a mixture of ethanol and water is often a suitable solvent system.

Experimental Protocol (Illustrative):

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals thoroughly before determining the melting point.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, a broad singlet for the amide (NH) proton, and a series of multiplets in the aromatic region for the four protons on the phenyl ring. The integration of these signals should correspond to a 3:1:4 ratio.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. This includes a signal for the methyl carbon, a signal for the carbonyl carbon of the amide, and six signals for the carbons of the phenyl ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches of the aromatic ring and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (261.06 g/mol ).

Conclusion

The melting point of this compound is a critical quality attribute that provides valuable information about its purity and identity. An accurately determined melting point, in conjunction with spectroscopic characterization, provides a high degree of confidence in the quality of the material for research and development applications. This guide has provided a comprehensive framework for the accurate determination of this key physical property, including a detailed experimental protocol, a discussion of influencing factors, and an overview of the synthesis and purification methods that are foundational to obtaining a pure sample. By adhering to these principles and practices, researchers and drug development professionals can ensure the reliability and validity of their work with this compound.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- SIELC Technologies. (2018, May 16). Acetamide, N-(2-iodophenyl)-.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of Acetamide,N-(2-iodophenyl)- (CAS 19591-17-4).

- PubChem. (n.d.). Iodoacetamide. Retrieved from National Center for Biotechnology Information, U.S.

- BLD Pharm. (n.d.). This compound.

- Thermo Fisher Scientific Inc. (n.d.). NMR Spectrum of Phenacetin.

- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from The Royal Society of Chemistry website.

- SpectraBase. (n.d.). N-((2-Iodophenyl)sulfonyl)acetamide.

- Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from Journal of Young Pharmacists website.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.

- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).

- ResearchGate. (n.d.). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl).

- National Center for Biotechnology Information. (n.d.).

Sources

An In-Depth Technical Guide to the Physical Characteristics of N-(2-Iodophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(2-Iodophenyl)acetamide, a key intermediate in organic synthesis and drug discovery. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, spectral data, and safety information to facilitate its effective use in the laboratory. The synthesis via acetylation of 2-iodoaniline is detailed, alongside a robust purification protocol utilizing recrystallization. Spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented to aid in the unambiguous identification and quality assessment of the compound.

Introduction

This compound, also known as 2'-iodoacetanilide, is an aromatic amide of significant interest in the field of medicinal chemistry and materials science. Its structure, featuring an acetamido group and an iodine atom on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the iodo-substituent, in particular, offers a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes it a valuable precursor for the development of novel pharmaceuticals and functional organic materials. A thorough understanding of its physical properties is paramount for its proper handling, characterization, and application in synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈INO | [1] |

| Molecular Weight | 261.06 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystals | [1] |

| Melting Point | 104.0 to 108.0 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate. Sparingly soluble in water and nonpolar solvents like hexane. | [2][3] |

| CAS Number | 19591-17-4 | [1] |

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the acetylation of 2-iodoaniline using an acetylating agent such as acetic anhydride or acetyl chloride. This electrophilic substitution reaction is typically efficient and proceeds under mild conditions.

Synthesis of this compound from 2-Iodoaniline

This protocol describes the acetylation of 2-iodoaniline using acetic anhydride.

Materials:

-

2-Iodoaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Ice

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodoaniline in a minimal amount of glacial acetic acid. If the reaction is to be run neat, the acetic acid can be omitted.

-

Slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the stirred solution of 2-iodoaniline. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water. This will precipitate the crude this compound and also quench any unreacted acetic anhydride.

-

Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of cold water to remove any residual acetic acid and other water-soluble impurities.

-

The crude product can be dried in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR (400 MHz, CDCl₃): [4]* δ 8.18 (d, J = 7.8 Hz, 1H): This doublet corresponds to the aromatic proton ortho to the acetamido group.

-

δ 7.77 (d, J = 7.5 Hz, 1H): This doublet is assigned to the aromatic proton ortho to the iodine atom.

-

δ 7.43 (brs, 1H): The broad singlet is characteristic of the N-H proton of the amide group. The chemical shift of this proton can vary depending on the solvent and concentration. [5]* δ 7.33 (td, J = 7.8, 1.3 Hz, 1H): This triplet of doublets is attributed to one of the aromatic protons meta to the iodine atom.

-

δ 6.84 (t, J = 7.5 Hz, 1H): This triplet corresponds to the remaining aromatic proton.

-

δ 2.23 (s, 3H): The singlet integrates to three protons and is assigned to the methyl group of the acetamido moiety.

¹³C NMR (100 MHz, CDCl₃): [4]* δ 168.3: Carbonyl carbon of the amide group.

-

δ 138.9, 138.4, 129.4, 126.1, 122.3: Aromatic carbons.

-

δ 90.1: Aromatic carbon directly attached to the iodine atom.

-

δ 24.9: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Expected Characteristic IR Peaks:

-

~3250-3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak characteristic of the N-H bond in a secondary amide.

-

~1660-1680 cm⁻¹ (C=O stretch, Amide I band): A strong, sharp absorption corresponding to the carbonyl group of the amide.

-

~1520-1550 cm⁻¹ (N-H bend, Amide II band): A significant peak resulting from the in-plane bending of the N-H bond coupled with C-N stretching.

-

~1250-1300 cm⁻¹ (C-N stretch): A peak corresponding to the stretching vibration of the carbon-nitrogen bond.

-

Aromatic C-H and C=C stretches: Peaks in the regions of ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation and serious eye irritation. * Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash hands and any exposed skin thoroughly after handling.

-

In case of contact with skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. It is recommended to consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

-

Conclusion

This technical guide has provided a detailed overview of the physical characteristics, synthesis, purification, and spectroscopic identification of this compound. The experimental protocols and spectral data presented herein are intended to be a valuable resource for researchers in organic and medicinal chemistry, facilitating the confident and safe use of this important synthetic intermediate. Adherence to the described procedures will enable the reliable preparation and characterization of high-purity this compound for a wide range of research and development applications.

References

-

Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

-

Vibzz Lab. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide [Video]. YouTube. [Link]

-

Organic Syntheses. N-Phenylmaleimide. [Link]

-

Organic Syntheses. 2. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Beilstein Journals. Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp C–H bond activation in ball mill. [Link]

-

The Royal Society of Chemistry. DAST-mediated ring-opening of cyclopropyl silyl ethers in nitriles: Facile synthesis of allylic amides via Ritter-type process. [Link]

-

The Royal Society of Chemistry. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. [Link]

-

CDN. Exp 1 - Recrystallization of Acetanilide. [Link]

-

Scribd. Recrystallization of Acetanilide. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]

-

ResearchGate. N -(2-Acetylphenyl)acetamide. [Link]

-

SIELC Technologies. Acetamide, N-(2-iodophenyl)-. [Link]

-

purification by crystallization. [Link]

-

Dr. Xu's Research Group. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide [Video]. YouTube. [Link]

-

NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]

Sources

Methodological & Application

N-(2-Iodophenyl)acetamide in Suzuki coupling reactions

Application Notes & Protocols

Topic: N-(2-Iodophenyl)acetamide in Suzuki Coupling Reactions

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of this compound in Modern Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its reliability, mild conditions, and exceptional tolerance of diverse functional groups in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is a go-to method for constructing biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Within the vast arsenal of building blocks for Suzuki coupling, this compound holds a position of strategic importance. Its structure combines a highly reactive carbon-iodine bond—the most reactive of the aryl halides for oxidative addition to palladium[4]—with an ortho-amido group. This seemingly simple combination offers a powerful handle for directing molecular assembly, making it an invaluable precursor for a wide range of complex molecules, including potent enzyme inhibitors and novel materials.[5][6]

This guide provides a deep dive into the application of this compound in Suzuki coupling. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering field-proven protocols and troubleshooting advice to empower researchers to harness the full synthetic potential of this versatile reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][7]

The three key stages are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the cycle.[4] The high reactivity of the C-I bond ensures this step proceeds efficiently, often under milder conditions than those required for aryl bromides or chlorides.[7]

-

Transmetalation: The organoboron coupling partner (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[8][9] This species then transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is crucial and must be strong enough to facilitate this step without hydrolyzing sensitive functional groups.[8][9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4] Bulky, electron-rich phosphine ligands are often essential here, as they promote this final, product-releasing step.[3]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

The Strategic Amination of N-(2-Iodophenyl)acetamide: A Guide to Buchwald-Hartwig Coupling for Heterocyclic Scaffolds

Introduction: Beyond Simple C-N Bond Formation